

Mirosamicin: A Technical Overview of a Macrolide Antibiotic

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Compound of Interest

Compound Name: *Mirosamicin*

Cat. No.: *B1677163*

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental properties is critical for preclinical and clinical evaluation. This technical guide provides an in-depth summary of the known synonyms and chemical identifiers for **Mirosamicin**, a macrolide antibiotic. Furthermore, it outlines a general experimental protocol for assessing its antimicrobial activity and presents a logical workflow for the discovery and characterization of novel antibiotics.

Mirosamicin: Synonyms and Chemical Identifiers

Mirosamicin is a macrolide antibiotic with antimicrobial activity against Gram-positive bacteria, some Gram-negative bacteria, and Mycoplasma.^[1] A clear and comprehensive compilation of its various names and chemical identifiers is essential for accurate database searches and unambiguous scientific communication.

Identifier Type	Identifier	Source
Synonyms	14-hydroxymycinamicin i	DrugBank Online[2]
Miporamycin	PubChem[3]	
Mirosamicina	PubChem[3]	
Mirosamicine	PubChem[3]	
Mirosamicinum	PubChem[3]	
Antibiotic AR 5-2	CymitQuimica[1]	
A 11725 II	CymitQuimica[1]	
IUPAC Name	(1R,2S,3R,6E,8S,9S,10S,12R,14E,16S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2-hydroxy-2-[[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-8,10,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione	
CAS Number	73684-69-2	
PubChem CID	6917042	
Molecular Formula	C37H61NO13	
Molecular Weight	727.88 g/mol	GSRs[4]
InChI Key	WWIDEZOUVSJVHS-ZPQCYHEESA-N	PubChem[3]
InChI	InChI=1S/C37H61NO13/c1-11-27-37(43,18-46-36-33(45-10)32(44-9)29(41)23(6)48-36)34-26(49-34)14-13-25(39)20(3)16-	PubChem[3]

21(4)31(19(2)12-15-28(40)50-
27)51-35-30(42)24(38(7)8)17-
22(5)47-35/h12-15,19-24,26-
27,29-36,41-43H,11,16-
18H2,1-10H3/b14-13+,15-
12+/t19-,20+,21-,22+,23+,24-,
26-,27+,29+,30+,31+,32+,33+,
34+,35-,36+,37-/m0/s1

SMILES	CC[C@@H]1--INVALID-LINK-- -/C=C/C(=O)--INVALID-LINK-- O1)C)O[C@H]3--INVALID-LINK-- C)N(C)C)O)C)C">C@(CO[C@H]4--INVALID-LINK-- C)O)OC">C@@HOC)O	PubChem[3]
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UNII	K7G02HKM1X	DrugBank Online[2]
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ChEMBL ID	CHEMBL3989599	PubChem[3]
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NCI Thesaurus Code	C90878	PubChem[3]
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Experimental Protocols: Antimicrobial Susceptibility Testing

While specific, detailed experimental protocols for **Mirosamicin** are not readily available in the public domain, a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibiotic is provided below. This methodology is based on standard antimicrobial susceptibility testing principles.

Objective: To determine the minimum concentration of **Mirosamicin** required to inhibit the visible growth of a specific microorganism.

Materials:

- **Mirosamicin** (pure compound)

- Test microorganism (e.g., *Staphylococcus aureus*, *Streptococcus pneumoniae*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer
- Pipettes and sterile tips
- Incubator

Methodology:

- Preparation of **Mirosamicin** Stock Solution: A stock solution of **Mirosamicin** is prepared in a suitable solvent (e.g., DMSO) at a high concentration. Serial dilutions are then made in CAMHB to achieve a range of desired concentrations.
- Inoculum Preparation: The test microorganism is cultured overnight in CAMHB. The bacterial suspension is then diluted to achieve a standardized concentration, typically 5×10^5 colony-forming units (CFU)/mL.
- Microtiter Plate Assay:
 - 100 μ L of CAMHB is added to each well of a 96-well microtiter plate.
 - 100 μ L of the highest concentration of the **Mirosamicin** serial dilution is added to the first well and mixed.
 - A serial two-fold dilution is performed across the plate by transferring 100 μ L from one well to the next.
 - Finally, 10 μ L of the prepared bacterial inoculum is added to each well.
 - Positive (no antibiotic) and negative (no bacteria) control wells are included.
- Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

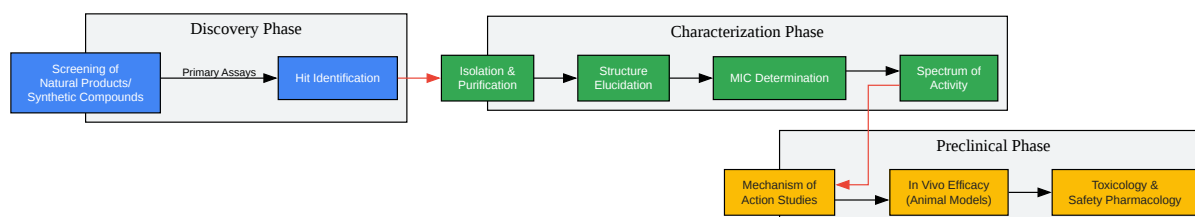
- MIC Determination: The MIC is determined as the lowest concentration of **Mirosamicin** at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Signaling Pathway

The specific signaling pathway through which **Mirosamicin** exerts its antimicrobial effects is not well-elucidated in publicly available scientific literature. As a macrolide antibiotic, it is likely to interfere with bacterial protein synthesis by binding to the 50S ribosomal subunit. However, the precise molecular interactions and downstream effects have not been extensively detailed.

Workflow for Novel Antibiotic Discovery and Characterization

The following diagram illustrates a generalized workflow for the discovery and characterization of a new antibiotic, a logical process highly relevant to the field of drug development.



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Caption: A generalized workflow for the discovery and characterization of new antibiotics.

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References

- 1. Mirosamicin | CymitQuimica [cymitquimica.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mirosamicin | C37H61NO13 | CID 6917042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
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